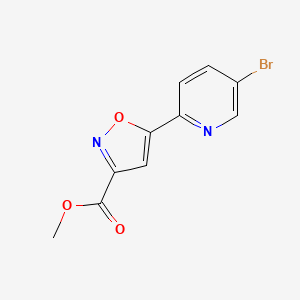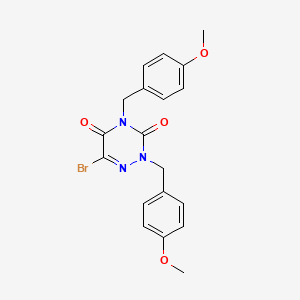
6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in medicinal chemistry, agriculture, and materials science. This particular compound features bromine and methoxybenzyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines or nitriles.
Introduction of bromine: Bromination can be carried out using bromine or bromine-containing reagents under controlled conditions.
Attachment of methoxybenzyl groups: This step may involve nucleophilic substitution reactions using methoxybenzyl halides or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl groups.
Reduction: Reduction reactions could target the triazine ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other macromolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-bromo-1,3,5-triazine: Another bromine-containing triazine with different substituents.
2,4-Bis(4-methoxybenzyl)-1,3,5-triazine: Lacks the bromine substituent but has similar methoxybenzyl groups.
Uniqueness
6-Bromo-2,4-bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the combination of bromine and methoxybenzyl groups, which may confer distinct chemical reactivity and biological activity compared to other triazines.
Propiedades
Fórmula molecular |
C19H18BrN3O4 |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
6-bromo-2,4-bis[(4-methoxyphenyl)methyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C19H18BrN3O4/c1-26-15-7-3-13(4-8-15)11-22-18(24)17(20)21-23(19(22)25)12-14-5-9-16(27-2)10-6-14/h3-10H,11-12H2,1-2H3 |
Clave InChI |
AUQOFCRCQAIQQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)CC3=CC=C(C=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


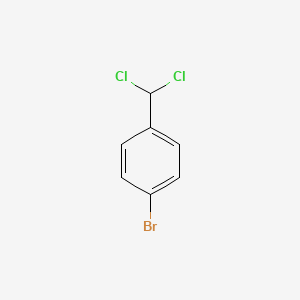
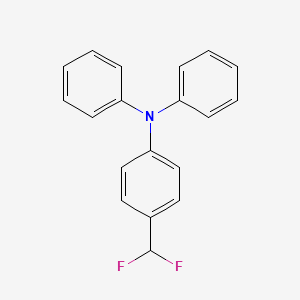
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
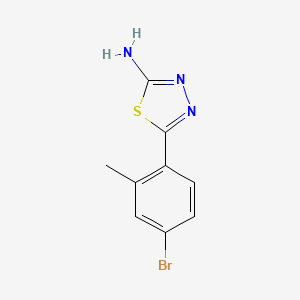
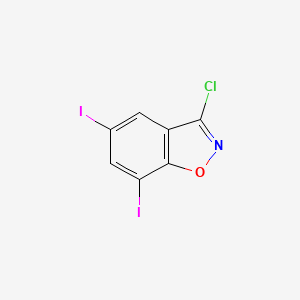
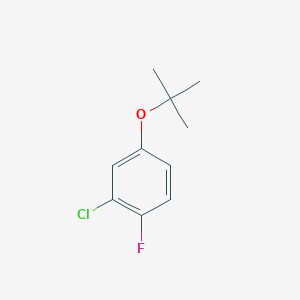
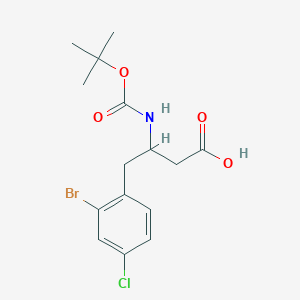
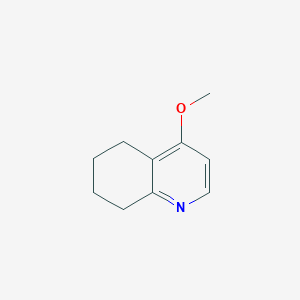
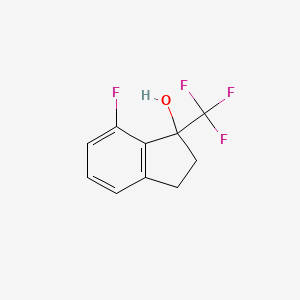
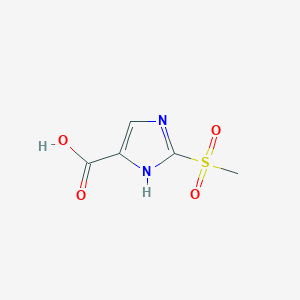
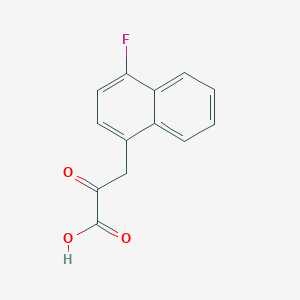
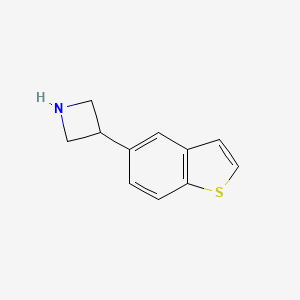
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
